4-甲基-3-苯基吡啶

描述

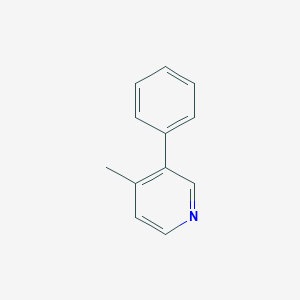

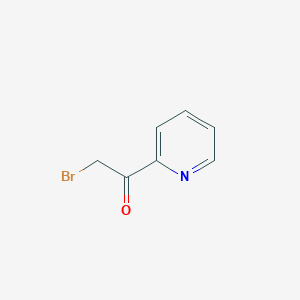

4-Methyl-3-phenylpyridine is a chemical compound that belongs to the family of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their basicity and nucleophilic properties due to the nitrogen atom in the ring. The presence of a methyl group at the 4-position and a phenyl group at the 3-position in 4-methyl-3-phenylpyridine can influence its reactivity and interaction with other molecules, as well as its physical and chemical properties .

Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions that introduce substituents to the pyridine ring. For instance, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes can yield Schiff bases, which upon reduction with sodium borohydride, lead to the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones . Another example is the prototropic reaction of 3-methylpyridine with styrene or butadiene, forming 3-(3'-phenylpropyl)-pyridine and a mixture of 3-pentenylpyridines, respectively . These methods demonstrate the versatility of pyridine chemistry in synthesizing various substituted pyridines, including 4-methyl-3-phenylpyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a ruthenium complex containing 4-methylpyridine was elucidated by X-ray crystallography, revealing the coordination of 4-methylpyridine to a central ruthenium atom . Similarly, the structure of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones was confirmed by 1H and 13C NMR spectroscopy and single-crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of pyridine derivatives.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For instance, the formation of a 1:1 hydrogen-bonded dimer between 4-nitrophenol and 4-methylpyridine demonstrates the ability of pyridines to engage in hydrogen bonding, which is crucial for molecular recognition and self-assembly processes . Additionally, the prototropic reaction of 3-methylpyridine with styrene or butadiene indicates that pyridines can undergo reactions that involve the transfer of hydrogen atoms within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the UV/Vis and photoluminescence spectra of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine in ethanol were studied to understand its optical properties . The electrochemical properties of pyridine derivatives can also be examined using techniques like cyclic voltammetry . These properties are essential for the application of pyridine derivatives in various fields, including materials science and pharmaceuticals.

科学研究应用

神经活性

已合成4-甲基-3-苯基吡啶衍生物,并对其神经活性进行评估,特别是对镇静(抗焦虑)和抗抑郁效果。一些衍生物表现出潜在的神经活性,优于Mexidol和阿米替林等比较药物(Palamarchuk et al., 2021)。

生物活性和抗自由基潜力

进一步探索4-甲基-3-苯基吡啶衍生物显示出它们具有与DPPH和ABTS等自由基对抗的抗自由基活性。这突显了它们在需要自由基清除的生物应用中的潜力(Kulakov et al., 2018)。

酶活性的动力学分析

对4-甲基-3-苯基吡啶的N-甲基化通过烟酰胺N-甲基转移酶(NNMT)的动力学分析研究提供了对其生化相互作用和作为神经毒素的潜力的见解(van Haren et al., 2018)。

在帕金森病研究中的作用

对4-甲基-3-苯基吡啶的研究在理解帕金森病方面做出了重要贡献,特别是在探索线粒体功能障碍和I类复合物抑制的作用(Vanitallie, 2008)。

在有机合成中的应用

该化合物的衍生物已被用于有机合成,特别是在钯催化反应中,展示了它在复杂化学过程中的实用性,并在材料科学中的潜在应用(Chu et al., 2014)。

用于OLED应用的光物理性质

已对4-甲基-3-苯基吡啶的衍生物进行了研究,表明它们在有机发光二极管(OLEDs)中的潜在应用,这是现代显示技术中的重要应用(Cho et al., 2010)。

安全和危害

The safety data sheet for 4-Methyl-3-phenylpyridine indicates that it is a hazardous substance. It has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-methyl-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJITZMUZXZCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376572 | |

| Record name | 4-methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-phenylpyridine | |

CAS RN |

19352-29-5 | |

| Record name | 4-methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)

![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)

![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)